2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione
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Overview
Description
2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione is a complex organic compound known for its unique structural features and significant applications in various scientific fields. This compound contains a pyrrolo[3,4-e][1,3]thiazine core, which is fused with a chlorophenyl and a trifluoromethylphenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione can be compared with other pyrrolo[3,4-e][1,3]thiazine derivatives that have different substituents on the phenyl rings.
- Compounds with similar structural motifs but different functional groups, such as 2-(4-methylphenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione .
Uniqueness: The presence of both chlorophenyl and trifluoromethylphenyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O2S/c20-12-6-4-10(5-7-12)16-24-9-14-15(28-16)18(27)25(17(14)26)13-3-1-2-11(8-13)19(21,22)23/h1-9,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXFTFPHBIGSOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3C(=CN=C(S3)C4=CC=C(C=C4)Cl)C2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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